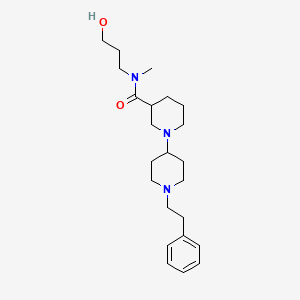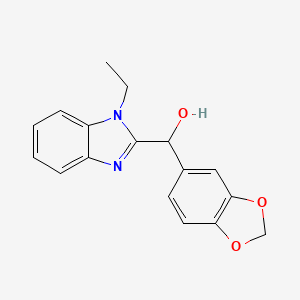![molecular formula C13H19NO5S2 B5441209 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5441209.png)
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine is a chemical compound that has been widely used in scientific research for its unique properties. This compound is known for its ability to interact with specific proteins and enzymes in the body, which makes it an important tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves its ability to interact with specific proteins and enzymes in the body. It binds to these targets and modulates their activity, which can have various effects on biological processes. The exact mechanism of action of this compound varies depending on the specific target it is interacting with.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine are diverse and depend on the specific biological process being studied. Some of the effects that have been observed include changes in protein activity, alterations in cell signaling pathways, and modifications to gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its ability to selectively target specific proteins and enzymes. This makes it a valuable tool for investigating various biological processes. Additionally, this compound has been shown to have a low toxicity profile, which makes it safe for use in laboratory settings.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its relatively high cost, which can make it difficult for some researchers to access. Additionally, the exact mechanism of action of this compound can be complex and difficult to study, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research involving 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One area of interest is the development of new drugs and therapies based on this compound. Additionally, there is ongoing research into the specific biological processes that this compound interacts with, which could lead to new insights into various diseases and disorders. Finally, there is interest in developing new methods for synthesizing this compound more efficiently and cost-effectively, which could make it more widely available for scientific research.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves several steps. First, 3-(methylsulfonyl)benzenesulfonyl chloride is reacted with morpholine to form the corresponding morpholine sulfonamide. This intermediate is then treated with 2,6-dimethylphenyl isocyanate to yield the final product.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been used in various scientific research applications. One of the most common uses of this compound is in the study of protein-protein interactions. It has been shown to bind to specific proteins and enzymes, which makes it a valuable tool for investigating various biological processes. Additionally, this compound has been used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S2/c1-10-8-14(9-11(2)19-10)21(17,18)13-6-4-5-12(7-13)20(3,15)16/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVGGLCNDBNQEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441134.png)
![methyl 2-[2-(2-furyl)-4-hydroxy-3-(4-methoxy-3-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5441138.png)
![2-tert-butyl-6-[(2-methoxyethoxy)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5441142.png)
![2-(4-ethylphenyl)-N-[4-(4-pyridinylmethyl)phenyl]acetamide](/img/structure/B5441149.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441155.png)

![3-[(2,8-dimethyl-3-quinolinyl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5441162.png)
![N-(3-methylbenzyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5441170.png)
![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)

![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)

![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5441221.png)
![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5441229.png)